4-nitro-N-phenyl-1,2-dihydroacenaphthylen-5-amine
Overview
Description
4-nitro-N-phenyl-1,2-dihydroacenaphthylen-5-amine is an organic compound with the molecular formula C12H10N2O2 It is a derivative of acenaphthylene, featuring a nitro group and a phenylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-phenyl-1,2-dihydroacenaphthylen-5-amine typically involves the nitration of acenaphthylene followed by amination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-phenyl-1,2-dihydroacenaphthylen-5-amine undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form various intermediates, which can further react to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, reducing agents like iron or zinc for reduction, and strong bases or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can introduce various functional groups into the aromatic ring .
Scientific Research Applications
4-nitro-N-phenyl-1,2-dihydroacenaphthylen-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-nitro-N-phenyl-1,2-dihydroacenaphthylen-5-amine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The phenylamine group can participate in nucleophilic substitution reactions, potentially modifying biological molecules and affecting their function .
Comparison with Similar Compounds
Similar Compounds
1,2-dihydroacenaphthylen-5-amine: This compound lacks the nitro and phenyl groups, making it less reactive in certain chemical reactions.
4-nitro-1,2-dihydroacenaphthylen-5-amine:
Uniqueness
4-nitro-N-phenyl-1,2-dihydroacenaphthylen-5-amine is unique due to the presence of both the nitro and phenylamine groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
4-nitro-N-phenyl-1,2-dihydroacenaphthylen-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-20(22)16-11-13-10-9-12-5-4-8-15(17(12)13)18(16)19-14-6-2-1-3-7-14/h1-8,11,19H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJHXYANJHYDOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C3=CC=CC1=C23)NC4=CC=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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